3-Chloro-6-propoxypyridazine

Vue d'ensemble

Description

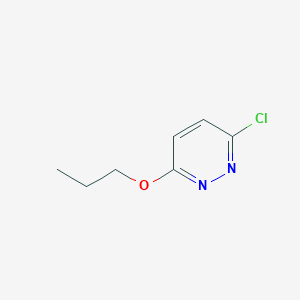

3-Chloro-6-propoxypyridazine is a heterocyclic compound with the molecular formula C7H9ClN2O. It is characterized by a pyridazine ring substituted with a chlorine atom at the 3-position and a propoxy group at the 6-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-propoxypyridazine typically involves the reaction of 3,6-dichloropyridazine with propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6-position is replaced by the propoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-6-propoxypyridazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazine derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products:

Nucleophilic Substitution: Various substituted pyridazines.

Oxidation: Pyridazine N-oxides.

Reduction: Dihydropyridazine derivatives.

Coupling Reactions: Biaryl compounds.

Applications De Recherche Scientifique

3-Chloro-6-propoxypyridazine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is utilized in the synthesis of agrochemicals and dyes, where its unique chemical properties are advantageous.

Mécanisme D'action

The mechanism of action of 3-Chloro-6-propoxypyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved vary based on the derivative and its intended use. For example, derivatives of this compound may inhibit kinases or other enzymes involved in cell signaling pathways .

Comparaison Avec Des Composés Similaires

3-Chloro-6-methoxypyridazine: Similar structure but with a methoxy group instead of a propoxy group.

3-Chloro-6-ethoxypyridazine: Similar structure but with an ethoxy group instead of a propoxy group.

3-Chloro-6-butoxypyridazine: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness: 3-Chloro-6-propoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in medicinal and industrial chemistry .

Activité Biologique

3-Chloro-6-propoxypyridazine is a synthetic compound belonging to the pyridazine family, which is characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- IUPAC Name : this compound

- Molecular Formula : C7H10ClN3O

- Molecular Weight : 175.63 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting biochemical pathways relevant to disease processes. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.

Biological Activity Overview

Research findings indicate that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in infection control.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various pyridazine derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL, suggesting potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

A cell viability assay was conducted using human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be around 25 µM. Further analysis revealed that the compound induced apoptosis via the intrinsic pathway, confirmed by increased levels of cleaved caspase-3.

Research Findings

Recent studies have focused on the synthesis and modification of pyridazine derivatives to enhance their biological activity. The introduction of different substituents on the pyridazine ring has been shown to affect both solubility and bioactivity. For instance, the propoxy group at position six has been linked to improved interaction with target enzymes compared to other alkoxy groups.

Propriétés

IUPAC Name |

3-chloro-6-propoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOUDDFFQRLOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291358 | |

| Record name | 3-Chloro-6-propoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-60-3 | |

| Record name | 5788-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-6-propoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.